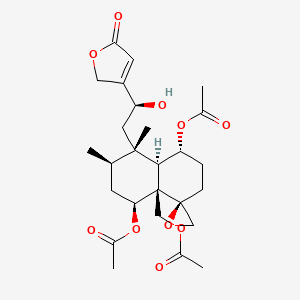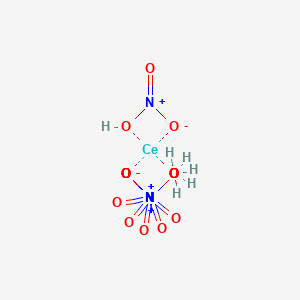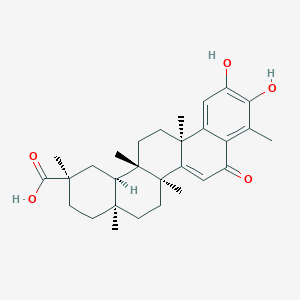
Wilforol A
Vue d'ensemble
Description
Wilforol A is a pentacyclic triterpenoid compound with the molecular formula C29H38O5. It was originally isolated from the stems of the plant Tripterygium regelii. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research .
Mécanisme D'action
Target of Action
Wilforol A primarily targets human glioma cell lines U118 MG and A172 . These cells are a type of brain tumor cell, and they play a significant role in the development and progression of gliomas, a common type of brain tumor .
Mode of Action
This compound interacts with its targets by inhibiting their growth in a concentration-dependent manner . It induces apoptosis, or programmed cell death, in these cells at a rate of about 40% at a concentration of 100 μM . This apoptosis is significantly reduced when the cells are co-exposed to the caspase inhibitor Z-VAD-fmk .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth. This compound downregulates the expression of PI3K and p-Akt genes in this pathway, thereby deactivating it . This results in reduced levels of proteins in the pathway and increased levels of pro-apoptotic proteins .
Analyse Biochimique
Biochemical Properties
Wilforol A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the PI3K/AKT signaling pathway, which is critical in regulating cell growth and survival . This interaction leads to the downregulation of PI3K and p-Akt genes, resulting in reduced cell proliferation and increased apoptosis in glioma cells . Additionally, this compound induces the production of reactive oxygen species (ROS), which further contributes to its pro-apoptotic effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In glioma cells, it inhibits cell proliferation and induces apoptosis in a concentration-dependent manner . The compound increases the levels of pro-apoptotic proteins such as p53, Bax, and cleaved caspase 3, while reducing the levels of the anti-apoptotic protein Bcl-2 . Furthermore, this compound has been shown to reduce the colony formation ability of glioma cells and trigger a significant increase in ROS production . These effects highlight the potential of this compound as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the PI3K/AKT signaling pathway, leading to the downregulation of PI3K and p-Akt genes . This inhibition results in reduced cell proliferation and increased apoptosis. Additionally, this compound induces the production of ROS, which further enhances its pro-apoptotic effects . The compound also modulates the expression of various proteins involved in apoptosis, such as p53, Bax, cleaved caspase 3, and Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound has been shown to induce apoptosis in glioma cells within a few hours of exposure, with the apoptotic rate reaching about 40% at 100 μM after 4 hours
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound inhibits the growth of glioma cells in a concentration-dependent manner, with the estimated IC50 values ranging from 6 to 11 μM after 4 hours of exposure . At higher doses, this compound induces significant apoptosis in glioma cells, while lower doses have a less pronounced effect. The compound’s toxic or adverse effects at high doses also need to be carefully evaluated in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the PI3K/AKT signaling pathway . The compound interacts with enzymes and cofactors within these pathways, leading to changes in metabolic flux and metabolite levels. For instance, the downregulation of PI3K and p-Akt genes by this compound results in reduced cell proliferation and increased apoptosis . Additionally, this compound’s induction of ROS production further influences cellular metabolism and contributes to its pro-apoptotic effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s interactions with specific compartments or organelles within the cell can influence its effects on cellular processes. For instance, this compound’s induction of ROS production and modulation of apoptosis-related proteins suggest that it may localize to mitochondria or other organelles involved in these processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Wilforol A involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the pentacyclic core structure, followed by the introduction of functional groups such as hydroxyl and carboxyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the challenges associated with its synthesis. the compound can be extracted from natural sources, specifically from the stems of Tripterygium regelii, using solvent extraction methods followed by purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Wilforol A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying complex triterpenoid structures and their reactivity.
Biology: Wilforol A has shown significant biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research has indicated its potential use in treating diseases such as glioma, where it inhibits cell proliferation and induces apoptosis through the PI3K/AKT signaling pathway
Comparaison Avec Des Composés Similaires
Wilforol A is unique among pentacyclic triterpenoids due to its specific functional groups and biological activities. Similar compounds include:
Wilforol B: Another triterpenoid with a slightly different structure and biological activity.
Celastrol: Known for its anti-inflammatory and anticancer properties, but with a different mechanism of action.
Triptohypol A: Another compound isolated from Tripterygium species, with distinct chemical and biological properties
This compound stands out due to its specific inhibition of the PI3K/AKT pathway and its potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O5/c1-16-22-17(13-19(31)23(16)32)27(4)10-12-29(6)21-15-26(3,24(33)34)8-7-25(21,2)9-11-28(29,5)20(27)14-18(22)30/h13-14,21,31-32H,7-12,15H2,1-6H3,(H,33,34)/t21-,25-,26-,27+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDJLKXHZPMHH-CPISFEQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)C3(CCC4(C5CC(CCC5(CCC4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1O)O)[C@@]3(CC[C@]4([C@@H]5C[C@](CC[C@@]5(CC[C@@]4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317344 | |
| Record name | (-)-Wilforol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167882-66-8 | |
| Record name | (-)-Wilforol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167882-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Wilforol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the molecular mechanisms underlying Wilforol A's anti-cancer effects?
A1: Research suggests that this compound exerts its anti-cancer effects primarily through the following mechanisms:
- Induction of Apoptosis: this compound has been shown to trigger programmed cell death (apoptosis) in human glioma cells. This effect is linked to the activation of caspase enzymes, key executioners of apoptosis, and alterations in the expression of pro-apoptotic (Bax, p53) and anti-apoptotic (Bcl-2) proteins. []
- Inhibition of the PI3K/AKT Pathway: This signaling pathway plays a crucial role in cell growth and survival. This compound treatment significantly downregulates the expression of PI3K and p-Akt, key components of this pathway, in glioma cells. This downregulation contributes to the inhibition of cell proliferation and the induction of apoptosis. []
- Increased ROS Production: this compound has been observed to elevate reactive oxygen species (ROS) levels in glioma cells. ROS are highly reactive molecules that can damage cellular components, contributing to cell death. []
Q2: Against which cancer types has this compound demonstrated activity?
A2: While research on this compound is still in its early stages, studies have demonstrated its anti-cancer activity against:
- Glioma: this compound has shown potent inhibitory effects on the growth of human glioma cell lines U118 MG and A172 in a concentration-dependent manner. []
- P-388 Rat Leukemia: this compound exhibits significant inhibitory activity against the P-388 rat leukemia cell line. []
Q3: What is known about the structure of this compound?
A3: Unfortunately, the provided research excerpts do not contain specific details regarding the molecular formula, weight, or spectroscopic data of this compound. To access this information, you would need to refer to other scientific publications or databases that focus on the structural characterization of this compound.
Q4: Are there any known challenges in developing this compound as a therapeutic agent?
A4: While promising, further research is needed to fully understand this compound's therapeutic potential and address potential challenges. These may include:
- Selectivity: Further investigation is needed to determine whether this compound selectively targets cancer cells or also affects healthy cells. Studies have shown minimal impact on human tracheal epithelial cells and astrocytes at specific concentrations [], but more comprehensive analyses are required.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


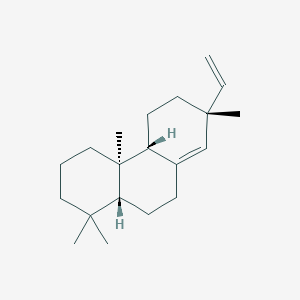
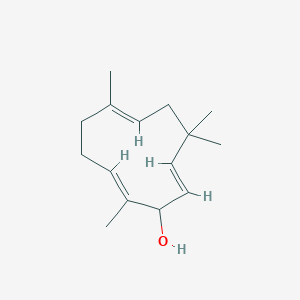

![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)

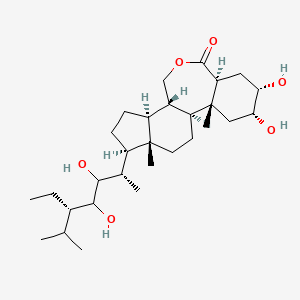

![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
![(E)-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B1254178.png)
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)
